molecular formula C9H12ClFN2O B1376081 (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride CAS No. 1384435-44-2

(3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride

Cat. No.: B1376081
CAS No.: 1384435-44-2
M. Wt: 218.65 g/mol
InChI Key: QFXJXFROLYQCQI-QRPNPIFTSA-N
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Description

(3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride is a chemical compound that features an amino group and a fluorophenyl group attached to a propanamide backbone

Scientific Research Applications

(3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluorobenzaldehyde.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine is reacted with a suitable carboxylic acid derivative to form the propanamide backbone.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of various functional groups on the fluorophenyl ring.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • (3S)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride
  • (3S)-3-amino-3-(4-bromophenyl)propanamide hydrochloride
  • (3S)-3-amino-3-(4-methylphenyl)propanamide hydrochloride

Comparison:

  • Uniqueness: The presence of the fluorine atom in (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
  • Reactivity: Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity compared to its chloro, bromo, or methyl analogs.
  • Applications: The fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development.

Properties

IUPAC Name

(3S)-3-amino-3-(4-fluorophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXJXFROLYQCQI-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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